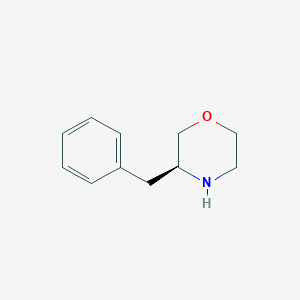

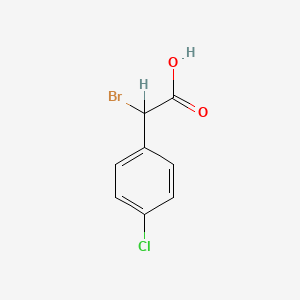

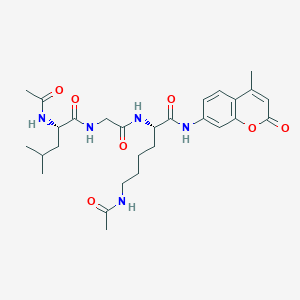

![molecular formula C14H16N2S2 B1279486 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline CAS No. 31183-91-2](/img/structure/B1279486.png)

2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions and derivatization techniques. For instance, the synthesis of 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography is described. This compound reacts selectively with aromatic aldehydes in acidic media, suggesting that similar conditions could be used for synthesizing compounds with dithio groups like 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline . Additionally, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives is performed in an aqueous ethanol medium without a catalyst, indicating that similar green chemistry approaches could potentially be applied to the synthesis of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline can be inferred to some extent from the structure-activity relationship studies of thiophene derivatives. These studies show that the position and nature of substituents on the aromatic ring can significantly affect the activity of the compound, as seen in the allosteric enhancer activity at the A1 adenosine receptor . This suggests that the molecular structure of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, particularly the placement of the amino and methyl groups, could be critical for its chemical and biological properties.

Chemical Reactions Analysis

The chemical reactions of related compounds involve selective interactions with specific functional groups. For example, the derivatization reagent synthesized in one study reacts with aromatic aldehydes to form fluorescent products . This indicates that the dithio group in 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline may also react with electrophilic compounds, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures to 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline can be deduced from their reactivity and stability. The derivatization reagent mentioned is stable and highly sensitive, suggesting that the dithio group contributes to these properties . Furthermore, the antioxidant activity of the synthesized pyrimidine-dione derivatives indicates that compounds with amino groups and heterocyclic structures may exhibit significant biological activities .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Processes : Several studies have reported the synthesis of compounds related to 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, demonstrating methods to obtain derivatives through processes like amidation, etherification, Smiles rearrangement, chloroacetylation, and hydrolysis. These methods highlight the versatility and reactivity of such compounds in chemical synthesis (Liu Ying-xiang, 2007).

Structural Analysis : Detailed structural characterizations using techniques like NMR, IR, mass spectrometry, and X-ray diffraction have been conducted on similar compounds. These studies provide insights into their molecular structures, which are crucial for understanding their chemical behavior and potential applications (S. Patil et al., 2012).

Biological Activity and Applications

Antitumor Properties : Compounds like 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline have shown potential in the field of cancer research. Studies indicate that some derivatives exhibit selective antitumor properties, highlighting their potential as candidates for cancer therapy (T. Bradshaw et al., 2002).

Antimicrobial Activities : The synthesized derivatives have been evaluated for their antimicrobial properties, with some showing promising results against various microorganisms. This indicates their potential utility in developing new antimicrobial agents (F. Bobinihi et al., 2019).

Application in Corrosion Inhibition : Some derivatives have been studied for their efficacy as corrosion inhibitors, particularly in protecting metals like steel in corrosive environments. This application is significant in industrial processes where corrosion is a major concern (C. Verma et al., 2015).

Miscellaneous Applications

Reactivity in Chemical Transformations : The reactivity of similar compounds in various chemical transformations has been explored, demonstrating their utility in synthesizing a wide range of chemical products. These studies contribute to the understanding of their chemical properties and potential industrial applications (M. Schmid et al., 1973).

Applications in Photochemotherapy : Some phenothiazines derivatives, which are structurally related, have been synthesized for potential use in photochemotherapy, an area of interest in cancer treatment (M. Wainwright et al., 1999).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2-amino-5-methylphenyl)disulfanyl]-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S2/c1-9-3-5-11(15)13(7-9)17-18-14-8-10(2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQHRJVDSRBFNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459551 |

Source

|

| Record name | 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline | |

CAS RN |

31183-91-2 |

Source

|

| Record name | 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

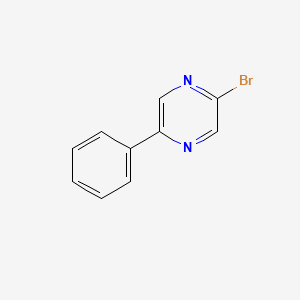

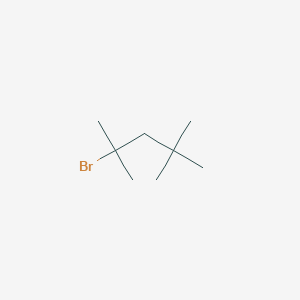

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)

![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)